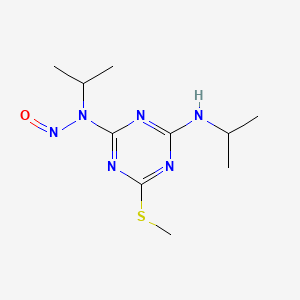
Methyl 3-allylbenzoate
Overview
Description
Methyl 3-allylbenzoate is an organic compound with the molecular formula C10H12O2 . It is a colorless liquid that is insoluble in water, but soluble in organic solvents. It is an ester of 3-allylbenzoic acid and methanol.
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves multistep processes . For instance, benzaldehyde can be converted to benzoin using thiamin as a catalyst . The benzoin is then oxidized to benzil, which can undergo a condensation reaction with dibenzyl ketone to produce tetraphenylcyclopentadienone . Another method involves the nitration of methyl benzoate, where an NO2 group substitutes one of the hydrogen atoms on a benzene ring .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methyl ester (COOCH3) and an allyl group (CH2=CH-CH2-) attached . The average mass of the molecule is approximately 176.21 g/mol.Physical And Chemical Properties Analysis
This compound is a colorless liquid that is insoluble in water but soluble in organic solvents. Its molecular formula is C11H12O2, and it has a molecular weight of 176.21 g/mol .Scientific Research Applications
1. Antioxidant and Anticancer Activities
Methyl 3-allylbenzoate derivatives, particularly benzisoxazole-substituted-allyl derivatives, have been studied for their potential in antioxidant and anticancer applications. A novel series of these compounds demonstrated significant activity against human colon cancer cells and showed notable antioxidant properties, comparable to standard drugs like butylated hydroxytoluene (BHT) (Anand, Selvaraj, & Alagar, 2014).
2. Role in Synthesis of Biologically Active Compounds
This compound is also an important intermediate in the synthesis of various biologically active compounds, particularly in the context of cancer treatment. 3-phenyl-1H-pyrazole derivatives, for instance, are synthesized using intermediates like this compound, which play a crucial role in the development of molecular targeted anticancer drugs (Liu, Xu, & Xiong, 2017).
3. Radioprotection Properties
Studies on 3-methyl-1-phenyl-2-pyrazolin-5-one (a related compound) have shown potential in radioprotection, suggesting that derivatives of this compound could have applications in protecting against ionizing radiation-induced damage. This radioprotective effect is primarily attributed to the compound's ability to scavenge free radicals (Anzai et al., 2004).
4. Neuroprotective Effects
Compounds related to this compound have been studied for their neuroprotective effects. For instance, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has shown protective effects against retinal damage and could potentially be used in the treatment of retinal diseases, suggesting a broader scope for this compound derivatives in neuroprotection (Inokuchi et al., 2009).
Safety and Hazards
While specific safety data for Methyl 3-allylbenzoate is not available, similar compounds like methyl benzoate are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin and eye irritation, and precautions should be taken to avoid dust formation and inhalation of vapors, mist, or gas .
Relevant Papers
- “Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta” discusses the insecticidal properties of certain benzoates .
- “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides” explores the antioxidant and antibacterial activities of certain benzamides .
- “Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids” discusses the synthesis and properties of novel benzothiazolyl ionic liquids .
properties
IUPAC Name |
methyl 3-prop-2-enylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h3-4,6-8H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBALXZYFQJNUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441678 | |
| Record name | Methyl 3-allylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61463-60-3 | |
| Record name | Methyl 3-allylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

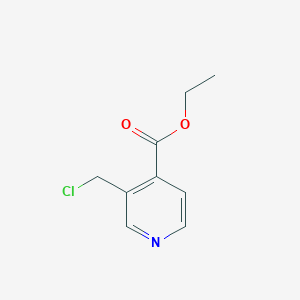


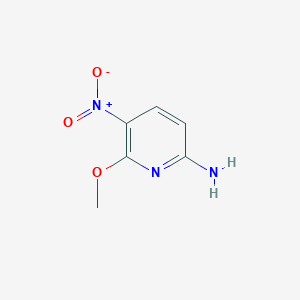
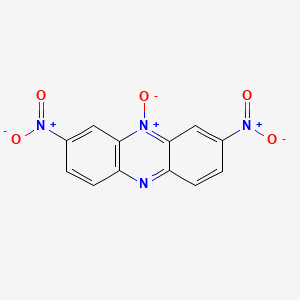
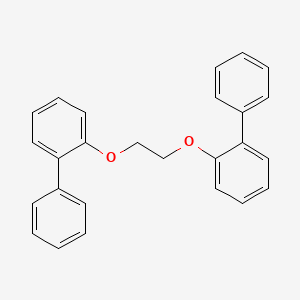


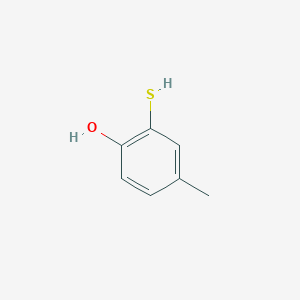
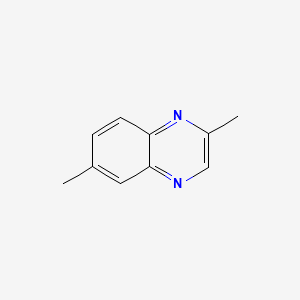
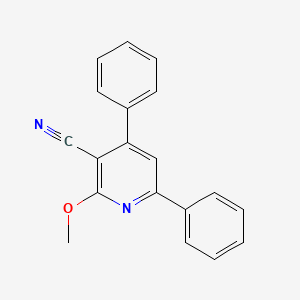
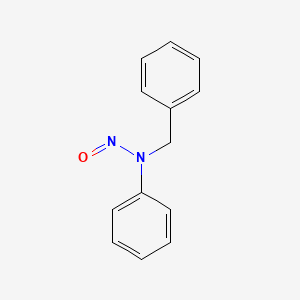
![1-[(Cyclohexanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3065786.png)
